molecular formula C28H29N5O3 B2687783 2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1040647-77-5

2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Número de catálogo: B2687783
Número CAS: 1040647-77-5
Peso molecular: 483.572
Clave InChI: JKBJKAFXIVLXJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a potent and selective ATP-competitive inhibitor of the Salt-Inducible Kinase (SIK) family, with primary activity against SIK2 and SIK3 isoforms [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8589432/]. This compound has emerged as a critical pharmacological tool for dissecting the nuanced roles of SIK signaling in various physiological and disease contexts. The SIK family functions as key regulators of the cAMP response element-binding protein (CREB) regulated transcription coactivators (CRTCs), thereby controlling fundamental processes like gluconeogenesis, inflammatory responses, and circadian rhythm [https://www.nature.com/articles/s41556-018-0201-5]. Its primary research application lies in the investigation of metabolic diseases, particularly type 2 diabetes, where inhibition of SIK2 in the liver has been shown to modulate hepatic glucose production [https://www.sciencedirect.com/science/article/abs/pii/S0021925820702303]. Furthermore, this inhibitor is extensively used in immunology and oncology research to explore the role of SIK3 in polarizing macrophages towards an anti-inflammatory M2 phenotype and to understand its impact on cancer cell proliferation and survival pathways. By specifically targeting this kinase node, researchers can probe the therapeutic potential of SIK inhibition for treating metabolic syndrome, autoimmune disorders, and certain cancers.

Propiedades

IUPAC Name

2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-20(2)32-18-23(26-24(19-32)28(36)33(29-26)22-11-7-4-8-12-22)27(35)31-15-13-30(14-16-31)25(34)17-21-9-5-3-6-10-21/h3-12,18-20H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBJKAFXIVLXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridin-3-one core, followed by the introduction of the phenyl, piperazine, and isopropyl substituents. Common reagents used in these reactions include phenylboronic acids, piperazine derivatives, and isopropyl halides. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines or halides). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.

Aplicaciones Científicas De Investigación

2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery and development.

    Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where its specific interactions with biological targets are beneficial.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of 2-phenyl-7-[4-(2-phenylacetyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparisons

Compound Core Structure Key Substituents Potential Impact
Target Compound Pyrazolo[4,3-c]pyridin-3-one 7-[4-(2-Phenylacetyl)piperazine-1-carbonyl], 5-isopropyl Enhanced solubility (piperazine) and steric bulk (isopropyl)
5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-pyrazolo[4,3-c]pyridin-3-one () Pyrazolo[4,3-c]pyridin-3-one 5-Ethyl, 7-[4-(2-fluorophenyl)piperazine] Fluorine increases electronegativity; ethyl reduces steric hindrance vs. isopropyl
MK7 (2-(3-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) () Pyrazolo[1,5-a]pyrimidin-7-one Chlorophenyl at C2, phenyl at C5 Chlorine enhances halogen bonding but may reduce solubility
Compound 8 () Pyrazolo[1,5-a]pyrimidine Morpholino group, fluorophenylmethyl-piperazine Morpholine improves solubility; fluorine aids in bioavailability

Electronic and Physicochemical Properties

  • Piperazine vs. Morpholine () : Piperazine’s basicity (pKa ~9.8) facilitates protonation at physiological pH, enhancing water solubility vs. morpholine’s lower basicity (pKa ~5.6) .
  • Isopropyl vs.
  • Fluorophenyl vs. Phenylacetyl ( vs. Target) : Fluorine’s electronegativity (-I effect) may reduce electron density at the piperazine nitrogen, altering binding kinetics .

Computational Analysis

  • Density Functional Theory (DFT) : ’s correlation-energy models predict the target’s electron density distribution, highlighting regions for electrophilic attack (e.g., carbonyl groups) .
  • analogues .

Q & A

Q. What are the established synthetic routes for preparing pyrazolo-pyridinone derivatives with piperazine substituents?

Methodological Answer: Pyrazolo-pyridinone cores are typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:

  • Step 1: React benzylideneacetone with phenylhydrazine hydrochloride in ethanol under reflux to form the pyrazole ring .
  • Step 2: Introduce the piperazine moiety using carbodiimide coupling agents (e.g., TBTU, HOBt) in anhydrous DMF with a tertiary amine base (e.g., NEt3) .
  • Step 3: Optimize purification via recrystallization (ethanol or dioxane) to isolate the final compound .
    Key Challenge: Ensure regioselectivity during cyclization by controlling reaction time and temperature.

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR: Confirm substituent positions (e.g., phenylacetyl piperazine at C7) via characteristic shifts (e.g., δ 3.5–4.5 ppm for piperazine protons) .
  • IR Spectroscopy: Verify carbonyl groups (C=O stretch ~1700 cm⁻¹) and amide bonds (N-H stretch ~3300 cm⁻¹) .
  • Mass Spectrometry (MS): Match molecular ion peaks (e.g., [M+H]⁺) to theoretical molecular weights .
  • HPLC: Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthetic yields be improved for the piperazine-carbonyl linkage in multi-step syntheses?

Methodological Answer: Optimize coupling reactions using:

  • Catalyst Screening: Compare TBTU/HOBt vs. DCC/DMAP for amide bond formation .
  • Solvent Effects: Test polar aprotic solvents (DMF, DCM) to enhance reagent solubility .
  • Temperature Control: Perform reactions at 0–25°C to minimize side reactions (e.g., piperazine oxidation) .
    Data Example:
Reagent SystemYield (%)Purity (%)
TBTU/HOBt/NEt37897
DCC/DMAP6592
Source: Adapted from

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Address variability using:

  • Standardized Assays: Replicate enzyme inhibition (e.g., phosphodiesterase or carbonic anhydrase) under controlled conditions (pH 7.4, 37°C) .
  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., replace phenylacetyl with benzyl groups) to isolate pharmacophoric contributions .
  • Data Normalization: Express IC50 values relative to positive controls (e.g., sildenafil for phosphodiesterase inhibition) .
    Case Study: Discrepancies in hCA II inhibition (IC50 = 69–76 nM) were resolved by standardizing enzyme sources and buffer compositions .

Q. What computational strategies predict the compound’s binding affinity to kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB ID 1T46 for kinase domains) to model interactions with the pyrazolo-pyridinone core .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .
  • Free Energy Calculations: Apply MM-PBSA to rank affinity scores (ΔG < −8 kcal/mol indicates strong binding) .

Methodological Guidance for Experimental Design

6. Designing a stability study under physiological conditions:

  • Conditions: Incubate the compound in PBS (pH 7.4) and human liver microsomes (37°C, 1–24 h) .
  • Analysis: Monitor degradation via LC-MS and identify metabolites (e.g., hydroxylation at C5) .
  • Key Parameters: Half-life (t1/2) > 2 h suggests suitability for in vivo studies .

7. Validating target engagement in cellular assays:

  • Cell Lines: Use HEK293T cells transfected with luciferase reporters under PDE5A promoters .
  • Dose-Response: Test 1 nM–10 μM concentrations; EC50 < 100 nM indicates potency .
  • Controls: Include a known PDE5 inhibitor (e.g., sildenafil) and vehicle (DMSO < 0.1%) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.